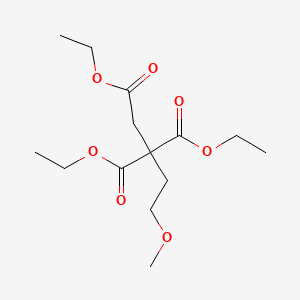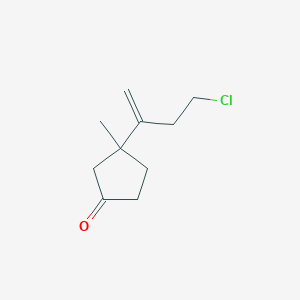![molecular formula C15H12N2O4 B14379686 3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid is an organic compound that features a benzoylhydrazine moiety linked to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid typically involves the condensation of benzoylhydrazine with 4-hydroxybenzaldehyde under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydroxybenzoic acid core can participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxybenzoic acid core but lacks the benzoylhydrazine moiety.
Benzoylhydrazine: Contains the benzoylhydrazine moiety but lacks the hydroxybenzoic acid core.
Salicylic acid: Similar structure with a hydroxy group ortho to the carboxylic acid group.
Uniqueness
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid is unique due to the presence of both the benzoylhydrazine and hydroxybenzoic acid functionalities, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2O4 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C15H12N2O4/c18-13-7-6-11(15(20)21)8-12(13)9-16-17-14(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19)(H,20,21)/b16-9+ |
InChI Key |
RQBXTEHGMXMGKZ-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)


![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)

![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)

![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)


